molecular formula C22H24N2O3 B1666670 3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine CAS No. 26180-42-7

3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine

Cat. No.: B1666670
CAS No.: 26180-42-7
M. Wt: 364.4 g/mol
InChI Key: QNDVBAKEPQRCKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions: The methyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of Benzoic Acid Moiety: The benzoic acid moiety is introduced through a Friedel-Crafts acylation reaction.

    Complexation with Morpholine: Finally, the benzoic acid derivative is complexed with morpholine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine is unique due to its complex structure, which combines a substituted pyrrole ring, a benzoic acid moiety, and a morpholine group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

CAS No.

26180-42-7

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine

InChI

InChI=1S/C18H15NO2.C4H9NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;1-3-6-4-2-5-1/h2-12H,1H3,(H,20,21);5H,1-4H2

InChI Key

QNDVBAKEPQRCKI-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1

Appearance

Solid powder

Key on ui other cas no.

26180-42-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine
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3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine

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